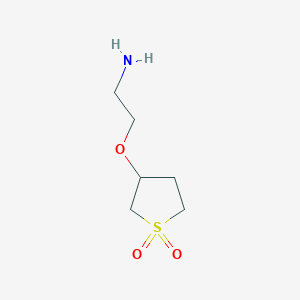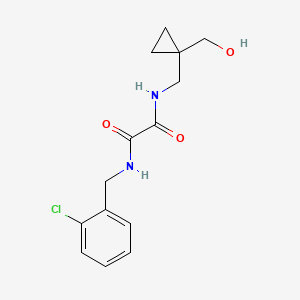
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as CCTU, is a chemical compound that has been studied for its potential therapeutic applications.
科学的研究の応用
Formation of Oligomeric and Macrocyclic Ureas
One area of research involving urea compounds includes the formation of oligomeric and macrocyclic ureas. A study by Gube et al. (2012) focused on the conversion of urea derivatives with N,N'-carbonyldiimidazole at high temperatures, yielding cyclic trimers and tetramers. This demonstrates the potential of urea compounds in forming complex cyclic structures, which can be valuable in various chemical syntheses and applications (Gube et al., 2012).
Crystal Structure Analysis
The crystal structure analysis of compounds like azimsulfuron, a urea-based herbicide, reveals insights into the structural attributes of urea compounds. The study by Jeon et al. (2015) on azimsulfuron's crystal structure highlights the importance of understanding the molecular geometry and interactions in urea derivatives, which can be applied to similar compounds for diverse applications (Jeon et al., 2015).
Synthesis of Glycolurils and Analogues
Glycolurils, which are analogues to urea derivatives, have found applications across multiple fields, including pharmaceuticals and supramolecular chemistry. Kravchenko et al. (2018) reviewed various methods for synthesizing glycolurils and their analogues, indicating the versatility and significance of urea derivatives in chemical synthesis and application (Kravchenko et al., 2018).
Electrodeposition Studies
Urea compounds play a role in electrochemical applications as well. Liu et al. (2017) investigated the electrodeposition of lead from lead oxide using urea-based solutions. This research demonstrates the potential use of urea derivatives in electrochemical processes and materials science (Liu et al., 2017).
Rheology and Morphology of Hydrogels
Urea derivatives can also influence the physical properties of hydrogels. Lloyd and Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varying rheology and morphology, indicating the role of urea compounds in material science, particularly in the development of hydrogels with specific properties (Lloyd & Steed, 2011).
Osmolyte Interactions in Organisms
Urea derivatives are also studied in the context of biological systems. Lin and Timasheff (1994) investigated the use of urea-methylamine mixtures as osmolytes in marine organisms, showing the biological relevance of urea derivatives in physiological processes (Lin & Timasheff, 1994).
特性
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYMNRUZHXYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

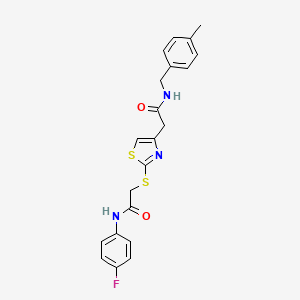
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
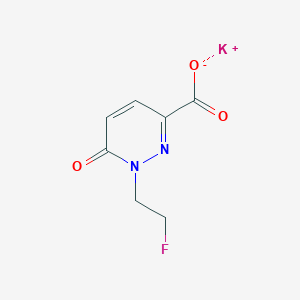
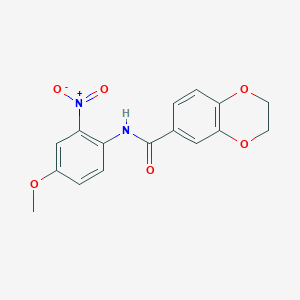

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
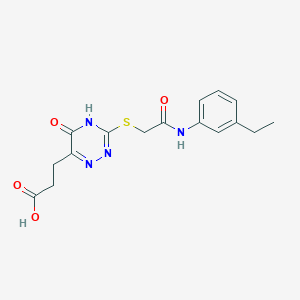
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
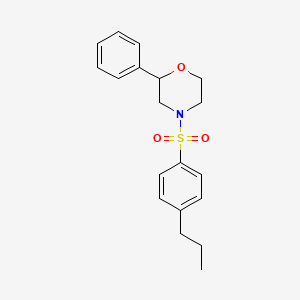
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
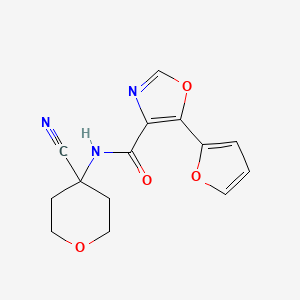
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
